

# N-Cbz-D-serine: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-D-serine (N-Cbz-D-serine) is a pivotal protected amino acid derivative with significant applications in organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its D-configuration and the presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine offer stereochemical control and stability, making it an invaluable building block for complex molecules. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of N-Cbz-D-serine, complete with experimental protocols and visual workflows.

## **Core Chemical and Physical Properties**

The fundamental properties of N-Cbz-D-serine are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	References
Molecular Formula	C11H13NO5	[1]
Molecular Weight	239.22 g/mol	[1]
Appearance	White to off-white solid/powder	[1]
Melting Point	116-119 °C	
Boiling Point	487.5 ± 45.0 °C (Predicted)	
Solubility	Slightly soluble in Acetic Acid, DMSO, and Methanol. Low solubility in water.	
рКа	3.60 ± 0.10 (Predicted)	_
Optical Rotation	[ $\alpha$ ]D <sup>25</sup> -5.08° to -7° (c=6, in Acetic Acid)	_
CAS Number	6081-61-4	_

## **Spectroscopic Data**

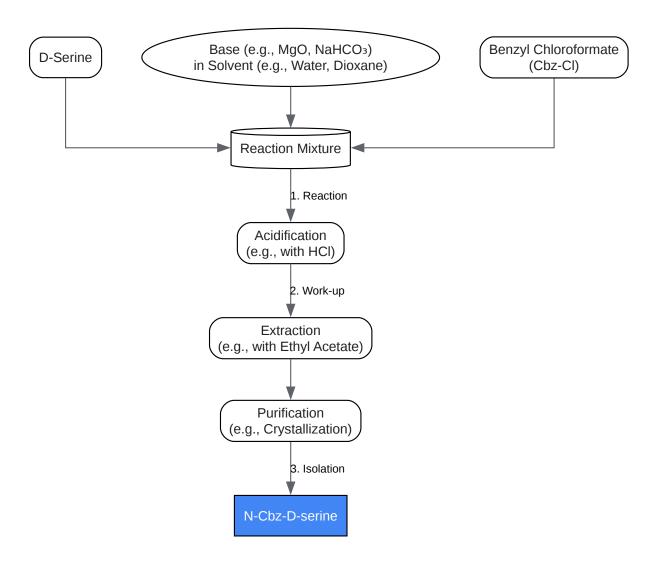
Key spectroscopic data for the characterization of N-Cbz-D-serine are provided below.

Spectroscopy	Data	Reference
¹H NMR (CD₃OD)	δ: 3.83-3.92 (m, 2H, CH <sub>2</sub> ), 4.30 (t, J=8.8 Hz, 1H, NCH), 5.13 (s, 2H, CH <sub>2</sub> ), 7.29-7.40 (m, 5H, Ph-H)	
<sup>13</sup> C NMR (CD₃OD)	δ: 57.7, 63.1, 67.7, 128.9 (2C), 129.0, 129.5 (2C), 138.1, 158.6, 173.8	
Mass Spectrometry (m/z)	238 [M-H] <sup>-</sup> (100)	_
Infrared (IR, cm <sup>-1</sup> )	1689 (C=O), 1749 (C=O), 3319 (NH), 3338 (OH)	



### **Synthesis of N-Cbz-D-serine**

The most common method for the synthesis of N-Cbz-D-serine involves the reaction of D-serine with benzyl chloroformate under basic conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.



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**Figure 1:** General workflow for the synthesis of N-Cbz-D-serine.



# Detailed Experimental Protocol: Synthesis of N-Cbz-D-serine

This protocol is a generalized procedure based on common laboratory practices for the N-protection of amino acids.

#### Materials:

- D-Serine
- Benzyl chloroformate (Cbz-Cl)
- Magnesium oxide (MgO) or Sodium bicarbonate (NaHCO<sub>3</sub>)
- Water
- Dioxane (optional, can improve solubility)
- · Hydrochloric acid (HCI), 2N
- · Ethyl acetate
- Sodium sulfate (anhydrous)
- Reaction flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator.

#### Procedure:

- Dissolution: In a reaction flask equipped with a magnetic stirrer, dissolve D-Serine in water. If solubility is an issue, a co-solvent like dioxane can be added. Cool the solution in an ice bath to 0-5 °C.
- Basification: Add the base (e.g., Magnesium oxide) to the cooled solution while stirring.
   Ensure the base is in excess to neutralize the HCl byproduct.
- Addition of Protecting Agent: Slowly add benzyl chloroformate to the reaction mixture via an addition funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.



- Reaction: Allow the reaction to stir at room temperature for several hours or overnight until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - Filter the reaction mixture to remove any insoluble inorganic salts.
  - Wash the filtrate with a nonpolar solvent like diethyl ether to remove unreacted benzyl chloroformate.
  - Carefully acidify the aqueous layer to a pH of approximately 2-3 with 2N HCl. This will precipitate the N-Cbz-D-serine.
- Extraction: Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-Cbz-D-serine as a white solid.

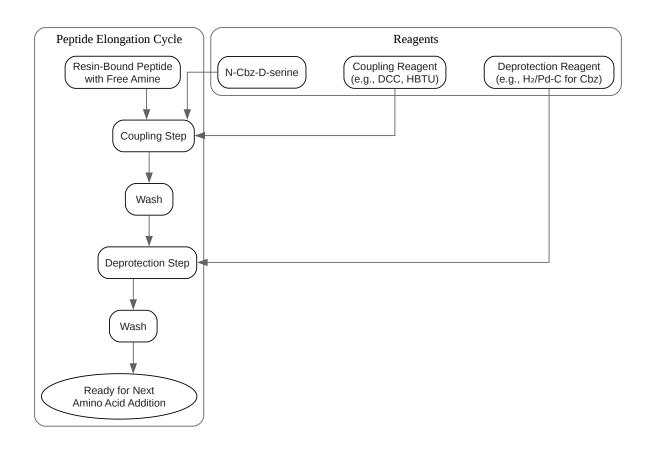
## **Applications in Synthesis**

N-Cbz-D-serine is a crucial intermediate in the synthesis of various pharmaceutical compounds and peptides. The Cbz group provides robust protection for the amine functionality under a variety of reaction conditions and can be readily removed by catalytic hydrogenolysis.

## **Peptide Synthesis**

N-Cbz-D-serine is widely used in both solution-phase and solid-phase peptide synthesis (SPPS). The general workflow for incorporating an N-Cbz-protected amino acid into a growing peptide chain is illustrated below.





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Figure 2: Workflow of N-Cbz-D-serine in Solid-Phase Peptide Synthesis.

This protocol outlines a general procedure for coupling N-Cbz-D-serine to a resin-bound peptide with a free N-terminal amine using Fmoc chemistry for other residues. Note that while Fmoc is more common in modern SPPS, Cbz protection is still used, particularly in solution-phase synthesis or for specific applications. For SPPS, if a Cbz-protected amino acid is used, the final deprotection of the Cbz group will require hydrogenolysis after cleavage from the resin.



#### Materials:

- Resin-bound peptide with a free amine
- N-Cbz-D-serine
- Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC) or HBTU)
- Activating agent (e.g., N-Hydroxysuccinimide (NHS) or HOBt)
- Solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
- Base (e.g., Diisopropylethylamine (DIEA))
- Washing solvents (DMF, DCM)

#### Procedure:

- Resin Preparation: Swell the resin-bound peptide in the reaction solvent (e.g., DMF) in a reaction vessel.
- Activation of N-Cbz-D-serine: In a separate vial, dissolve N-Cbz-D-serine and the activating agent (e.g., HOBt) in DMF. Add the coupling reagent (e.g., DCC) and allow the mixture to react for a few minutes to form the active ester.
- Coupling: Add the activated N-Cbz-D-serine solution to the resin. Add the base (e.g., DIEA)
  to neutralize any acidic species and facilitate the reaction. Agitate the mixture at room
  temperature for 1-2 hours.
- Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
- Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

#### Materials:

Cbz-protected peptide



- Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
- Palladium on carbon (Pd/C) catalyst (5-10 mol%)
- Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)
- Filtration apparatus (e.g., Celite pad)

#### Procedure:

- Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent in a reaction flask.
- Addition of Catalyst: Carefully add the Pd/C catalyst to the solution.
- Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
- Work-up:
  - Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
     Caution: The catalyst can be pyrophoric and should be handled with care.
  - Wash the Celite pad with the reaction solvent.
  - Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

## Synthesis of Pharmaceutical Intermediates

N-Cbz-D-serine is a key starting material for the synthesis of various chiral molecules, including the anticonvulsant drug Lacosamide. Its D-configuration is essential for the stereospecific synthesis of the final active pharmaceutical ingredient. The synthesis involves the protection of the D-serine amine with a Cbz group, followed by a series of transformations to build the final molecule.

## Stability and Storage



N-Cbz-D-serine is relatively stable under normal laboratory conditions. It should be stored in a cool, dark, and dry place to prevent degradation. It is stable in acidic and alkaline environments to a greater extent than the unprotected amino acid due to the Cbz protecting group.

## Safety and Handling

Standard laboratory safety precautions should be observed when handling N-Cbz-D-serine. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area to avoid inhalation of the powder.

This technical guide provides a comprehensive overview of the chemical properties and applications of N-Cbz-D-serine for professionals in research and drug development. The detailed protocols and workflows are intended to facilitate its effective use in the laboratory.

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### References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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